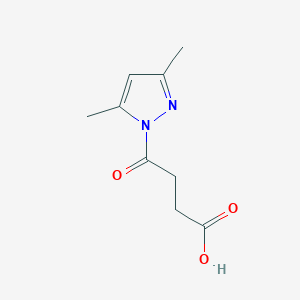

4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-5-7(2)11(10-6)8(12)3-4-9(13)14/h5H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPZJUVODJARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, avoiding the use of harsh acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the ecological impact .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions, enabling the synthesis of derivatives for enhanced solubility or further functionalization.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoate | 85–90% | |

| Methanol esterification | Methanol, HCl gas, RT | Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoate | 78% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Applications : Ester derivatives are intermediates for drug candidates or polymer synthesis.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, expanding its utility in peptide-like conjugates.

Key Insight : DMAP accelerates the coupling reaction by stabilizing the activated intermediate.

Reduction of the Ketone Moiety

The ketone group can be reduced to a secondary alcohol, altering the molecule’s polarity and hydrogen-bonding capacity.

Note : Partial reduction requires controlled conditions to avoid over-reduction to the alkane.

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity at positions 3 and 5.

Challenges : Methyl groups at positions 3 and 5 direct electrophiles to position 4 but lower yields due to steric effects.

Cyclocondensation Reactions

The ketone and carboxylic acid groups enable cyclization with nucleophiles, forming heterocyclic systems.

Mechanism : Knoevenagel condensation followed by intramolecular cyclization.

Oxidative Transformations

Controlled oxidation modifies the ketone or pyrazole ring for targeted applications.

Caution : Strong oxidants may degrade the pyrazole ring under harsh conditions.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid and related pyrazole derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethyl groups on the pyrazole ring provide steric bulk and moderate electron-donating effects, which may stabilize metal complexes or modulate biological activity. In contrast, bromophenyl substituents (as in ’s compound) increase molecular weight and lipophilicity, making them suitable for hydrophobic interactions in drug design .

- Ketone Functional Group: The 4-oxo group in the target compound and analogs (–6) enhances acidity (lower pKa) compared to non-oxo derivatives (), improving solubility in aqueous environments and reactivity in condensation reactions .

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves cyclocondensation reactions using α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The compound features a pyrazole ring combined with a butanoic acid moiety, which contributes to its unique chemical and biological properties.

Biological Activities

The biological activities of this compound are extensive, with investigations highlighting its potential in various therapeutic areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity. It may inhibit specific enzymes related to cancer cell proliferation, such as thymidylate synthase and topoisomerase II. Molecular docking studies suggest that it binds effectively to these targets, potentially leading to reduced tumor growth .

3. Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests its potential as an anti-inflammatory agent .

4. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays measuring its ability to scavenge free radicals. This activity may contribute to its protective effects against oxidative stress-related diseases .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. For instance, its role in inhibiting α-amylase and α-glucosidase suggests a mechanism for managing blood glucose levels in diabetic conditions .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.